molecular formula C8H9NO B8408983 Pyridine, 3-(2-methoxyethenyl)-

Pyridine, 3-(2-methoxyethenyl)-

Cat. No.: B8408983
M. Wt: 135.16 g/mol
InChI Key: YVPNYPQBNGOMCO-UHFFFAOYSA-N
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Description

Pyridine, 3-(2-methoxyethenyl)- is a pyridine derivative featuring a methoxyvinyl substituent at the 3-position.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-(2-methoxyethenyl)pyridine

InChI

InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3

InChI Key

YVPNYPQBNGOMCO-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(2-methoxyethenyl)- can be achieved through several methods. One common approach involves the reaction of 2-methoxyethenyl bromide with pyridine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine and 2-methoxyethenyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 3-(2-methoxyethenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(2-methoxyethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(2-ethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 3-(2-methoxyethenyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(2-methoxyethenyl)- involves its interaction with specific molecular targets. The methoxyethenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds are among the most well-characterized LSD1 inhibitors. Key features include:

  • Potency: IC₅₀ values as low as 29 nM against LSD1, with selectivity >160-fold over monoamine oxidases (MAO-A/B) .
  • Mechanism : Competitive inhibition against dimethylated H3K4 peptide substrates, supported by enzyme kinetics and molecular docking studies .
  • Structural Advantages :
    • The piperidin-4-ylmethyl group enhances binding to LSD1 via hydrogen bonding with Asp555 and hydrophobic interactions with FAD .
    • Pyridine core optimizes electrostatic interactions with the enzyme’s active site .
Table 1: Key LSD1 Inhibitors and Their Activities
Compound Structure Highlights IC₅₀/Ki (nM) Selectivity (vs. MAO-A/B) Cell EC₅₀ (nM)
Compound 2 3-(Piperidin-4-ylmethoxy)pyridine 62 >1,500-fold 280 (leukemia)
Compound 17 4-CN substituent on phenyl ring 29 >160-fold 150 (solid tumors)
Compound 38 Piperazin-1-ylmethyl substituent 7,600 Not reported Inactive

Other Pyridine Derivatives

2-Bromo-3-(2-Methoxyethenyl)pyridine (CAS 1158614-18-6)
  • Structural Features : Bromine at the 2-position and methoxyethenyl at the 3-position .
Pyridine Derivatives with Alternative Substituents
  • Compound 41 : Benzene core replacement reduces potency (Ki = 4,900 nM vs. 29 nM for pyridine core), highlighting the necessity of the pyridine ring for LSD1 inhibition.
  • Compound 42 : Piperidin-3-yl substitution (vs. 4-yl) reduces activity (Ki = 650 nM), emphasizing positional sensitivity.

Impact of Substituent Position and Electronic Effects

  • Para-Substituents : -CN, -CF₃, or -OCF₃ at the para position of the phenyl ring (e.g., Compound 17) improve LSD1 inhibition by up to 79-fold compared to meta/ortho substitutions .

Enzyme Selectivity and Toxicity

  • LSD1 vs. MAO-A/B : 3-(Piperidin-4-ylmethoxy)pyridine derivatives show >160-fold selectivity for LSD1, reducing off-target effects on neurotransmitter metabolism .
  • Cellular Toxicity: EC₅₀ values in cancer cells (e.g., 280 nM in leukemia) contrast with minimal toxicity in normal cells, suggesting therapeutic windows .

Molecular Modeling and SAR Insights

  • Docking Studies : The pyridine core and piperidinyl group align with LSD1’s substrate-binding pocket, forming critical interactions with FAD and Tyr761 .
  • SAR Trends: Bulky substituents (e.g., ethynyl in Compound 28) reduce activity due to steric clashes . Basic amine groups (e.g., piperazinyl in Compound 38) retain partial activity but are less optimal than cyano groups .

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